6-Fluoropyrido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. It is characterized by the presence of a fluorine atom at the 6th position of the pyrido[1,2-a]benzimidazole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with 2-fluorobenzaldehyde under acidic conditions, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid (PPA) or sulfuric acid, and the reaction temperature is maintained between 100-150°C .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of microwave-assisted synthesis is also explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyrido[1,2-a]benzimidazole derivatives.
Scientific Research Applications
6-Fluoropyrido[1,2-a]benzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: It serves as a corrosion inhibitor for metals and alloys, protecting them from degradation in harsh environments.
Mechanism of Action
The mechanism of action of 6-Fluoropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it binds to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cancer cell proliferation or viral replication . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
6-Fluoropyrido[1,2-a]benzimidazole can be compared with other similar compounds such as:
Pyrido[1,2-a]benzimidazole: Lacks the fluorine atom, resulting in different electronic properties and biological activities.
6-Chloropyrido[1,2-a]benzimidazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
6-Bromopyrido[1,2-a]benzimidazole: Similar to the chlorinated derivative but with a bromine atom, affecting its chemical behavior and applications.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H7FN2 |
---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
6-fluoropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7FN2/c12-8-4-3-5-9-11(8)13-10-6-1-2-7-14(9)10/h1-7H |
InChI Key |
HMDDWDHQWRMVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.